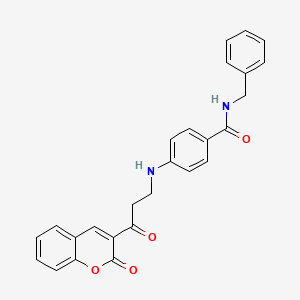
N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzyl group attached to a benzamide core, with a chromenyl moiety linked through a propyl chain. The chromenyl group, derived from chromone, is known for its diverse biological activities and is often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide typically involves multiple steps, starting with the preparation of the chromenyl intermediate. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzoyl chloride in the presence of a base like triethylamine . This intermediate is then reacted with a benzylamine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, alcohol derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar chromenyl structure and exhibit comparable biological activities.
Coumarin Derivatives: These compounds also contain a chromenyl moiety and are known for their diverse pharmacological properties.
Indole Derivatives: These compounds have a similar benzylamine structure and are widely studied for their biological activities.
Uniqueness
N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide is unique due to its specific combination of a benzyl group, benzamide core, and chromenyl moiety. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C26H22N2O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-benzyl-4-[[3-oxo-3-(2-oxochromen-3-yl)propyl]amino]benzamide |
InChI |
InChI=1S/C26H22N2O4/c29-23(22-16-20-8-4-5-9-24(20)32-26(22)31)14-15-27-21-12-10-19(11-13-21)25(30)28-17-18-6-2-1-3-7-18/h1-13,16,27H,14-15,17H2,(H,28,30) |
InChI Key |
LVKMUWHJXWDZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


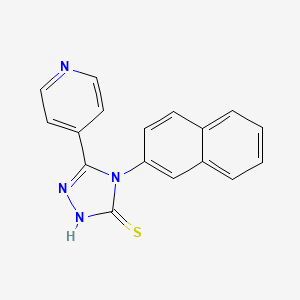
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)
![3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B13063255.png)
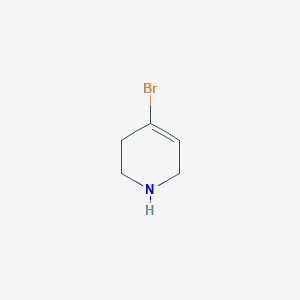
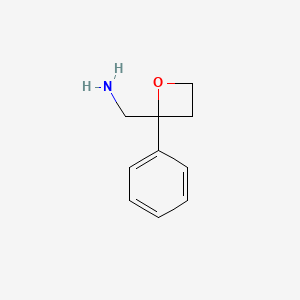
![3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B13063273.png)
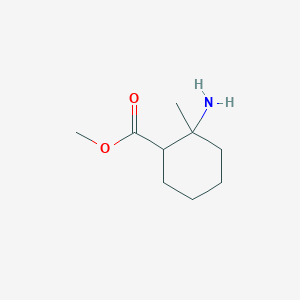
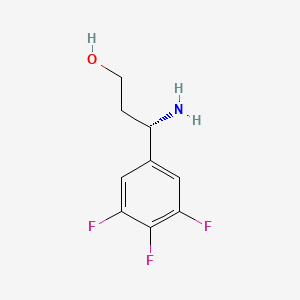
![3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione](/img/structure/B13063284.png)
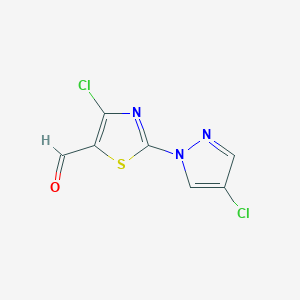
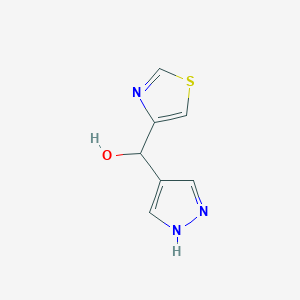

![(13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13063297.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B13063298.png)
